Alprenolol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Conjugation of ß-Adrenergic Antagonist Alprenolol to Implantable Polymer-Aescin Matrices for Local Delivery

Scientific Field: Biodegradable Polymers, Drug Delivery Systems

Summary of Application: Alprenolol, a β-adrenergic antagonist, has been conjugated to implantable polymer-aescin matrices for local delivery.

Methods of Application: The novel and branched copolymers uniquely composed of biodegradable components (lactide and glycolide) have been synthesized using natural and therapeutically-efficient β-aescin-initiator.

Results or Outcomes: The copolymers release the drug in vitro in a sustained manner and without burst release.

Identification of Alprenolol Hydrochloride as an Anti-prion Compound

Scientific Field: Neurobiology, Prion Diseases

Summary of Application: Alprenolol hydrochloride, which is used clinically as a β-adrenergic blocker for hypertension, has been identified as an anti-prion compound.

Methods of Application: The compound was screened among 1200 existing drugs approved by the US Food and Drug Administration (FDA) for anti-prion activity using surface plasmon resonance imaging (SPRi).

Treatment of Hypertension

Scientific Field: Cardiology, Pharmacology

Summary of Application: Alprenolol is a non-selective beta-blocker used in the treatment of hypertension.

Methods of Application: Alprenolol is administered orally.

Results or Outcomes: Alprenolol has been shown to effectively reduce blood pressure in patients with hypertension.

Treatment of Edema, Ventricular Tachycardias, and Atrial Fibrillation

Summary of Application: Alprenolol is used in the treatment of edema, ventricular tachycardias, and atrial fibrillation.

Results or Outcomes: Alprenolol has been shown to effectively manage these conditions, reducing symptoms and improving patient outcomes.

Treatment of Angina Pectoris

Summary of Application: Alprenolol is used in the treatment of angina pectoris. Angina is a type of chest pain caused by reduced blood flow to the heart.

Results or Outcomes: Alprenolol has been shown to effectively manage angina, reducing symptoms and improving patient outcomes.

Anti-arrhythmic Agent

Summary of Application: Alprenolol is used as an anti-arrhythmic agent.

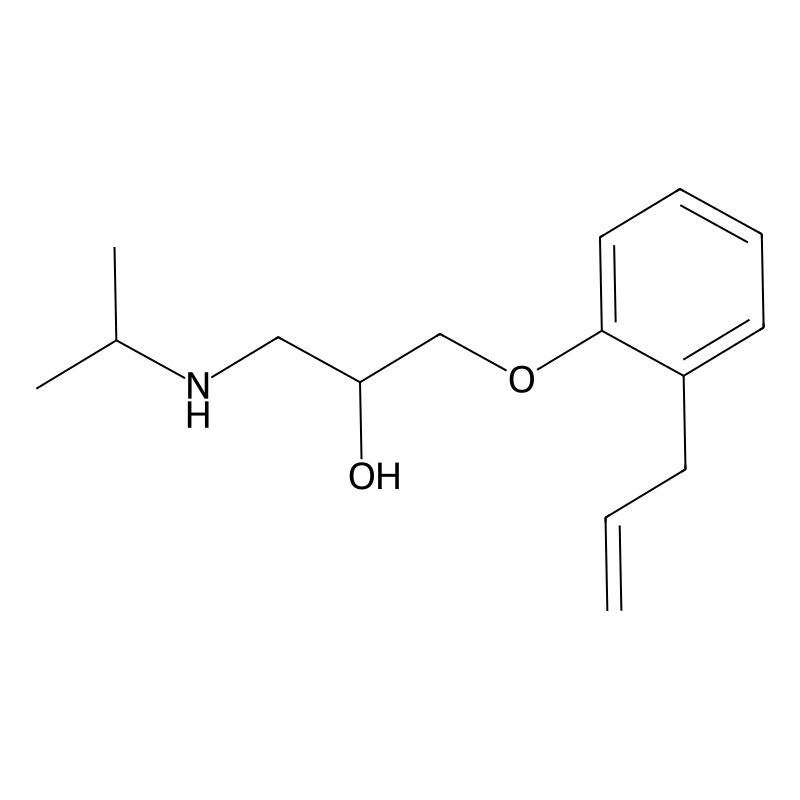

Alprenolol is a non-selective beta-adrenergic receptor antagonist, primarily functioning as a beta-1 and beta-2 blocker. Its chemical formula is , with a molar mass of approximately 249.35 g/mol. Alprenolol exhibits additional antagonistic properties on serotonin receptors, specifically the 5-HT1A and 5-HT1B subtypes, which contributes to its pharmacological profile . It is used in the management of conditions such as hypertension and angina pectoris, although it is no longer marketed by AstraZeneca and may be available generically from other pharmaceutical companies .

This section is typically omitted for scientific research purposes as Alprenolol is no longer a commonly used drug.

Alprenolol undergoes various metabolic transformations primarily in the liver. One significant metabolic pathway involves the conversion to 4-hydroxyalprenolol, which retains beta-blocking activity. The compound's interactions with cytochrome P450 enzymes, particularly CYP2D6, facilitate its oxidative metabolism, impacting its efficacy and safety profile . The binding properties of alprenolol to beta receptors involve competitive inhibition of catecholamines like epinephrine and norepinephrine, leading to decreased heart rate and blood pressure .

Alprenolol's biological activity is characterized by its ability to block beta-adrenergic receptors, which are integral to the sympathetic nervous system. By inhibiting these receptors, alprenolol reduces cardiac output and vascular resistance, thus lowering blood pressure. Additionally, its action on serotonin receptors may influence mood and anxiety levels, making it relevant in treating certain psychiatric conditions . The elimination half-life of alprenolol is approximately 2-3 hours, with significant protein binding (80-90%) observed in plasma .

The synthesis of alprenolol typically involves multi-step organic reactions starting from readily available precursors. A common synthetic route includes:

- Formation of the Allylphenoxy Group: This involves the reaction of phenolic compounds with allyl halides.

- Amine Substitution: The introduction of an isopropylamino group through nucleophilic substitution.

- Reduction Steps: Secondary alcohol formation via reduction processes.

These steps can be optimized based on specific laboratory conditions or desired yields .

Alprenolol is primarily used in:

- Hypertension Management: Reducing elevated blood pressure.

- Angina Pectoris Treatment: Alleviating chest pain associated with reduced blood flow to the heart.

- Arrhythmias Control: Managing irregular heartbeats by stabilizing cardiac rhythm.

Despite its therapeutic uses, alprenolol's availability may vary due to market changes and regulatory approvals .

Alprenolol has been studied for its interactions with various drugs and biological systems. Notable interactions include:

- Beta Agonists: Co-administration may reduce the effectiveness of beta agonists used for asthma or COPD.

- Antidepressants: Its effects on serotonin receptors suggest potential interactions with selective serotonin reuptake inhibitors.

- Thyroid Hormones: Alprenolol may influence thyroid function, affecting hormone levels in euthyroid subjects .

These interactions necessitate careful monitoring when alprenolol is prescribed alongside other medications.

Alprenolol shares similarities with several other beta-blockers and adrenergic antagonists. Here are some comparable compounds:

| Compound Name | Type | Selectivity | Unique Features |

|---|---|---|---|

| Propranolol | Non-selective beta-blocker | Non-selective | First oral beta-blocker introduced |

| Atenolol | Selective beta-1 blocker | Beta-1 | Less lipid-soluble; fewer CNS effects |

| Metoprolol | Selective beta-1 blocker | Beta-1 | Commonly used for heart failure |

| Carvedilol | Non-selective blocker | Non-selective | Alpha-blocking properties; antioxidant effects |

| Bisoprolol | Selective beta-1 blocker | Beta-1 | Long half-life; used in heart failure |

Alprenolol's non-selectivity allows it to interact with both beta receptors and serotonin receptors, distinguishing it from more selective agents like atenolol and metoprolol. This unique profile may contribute to its varied therapeutic applications but also increases the risk of side effects associated with broader receptor interaction .

The synthesis of alprenolol has been accomplished through several distinct organic synthetic routes, each offering unique advantages in terms of yield, stereoselectivity, and scalability. The most extensively documented approaches include traditional epoxide ring-opening reactions, advanced chemoenzymatic methodologies, and alternative synthetic strategies [1] [2] [3].

Classic Epoxide Ring-Opening Route

The traditional synthetic pathway for alprenolol involves the ring-opening reaction of o-allyl-epoxypropoxybenzene with isopropylamine [2] [3]. This methodology begins with 24.6 grams of o-allyl-epoxypropoxybenzene dissolved in 250 milliliters of absolute ethanol saturated with ammonia. The reaction mixture is placed in an autoclave and heated on a steam-bath for two hours [2] [3]. Following alcohol removal by distillation, the residue undergoes redissolution in a methanol and ethyl acetate mixture, followed by hydrogen chloride gas introduction to precipitate the hydrochloride salt, yielding 11.4 grams of product [2] [3].

The subsequent reduction step involves dissolving five grams of the amine-hydrochloride in 50 milliliters of methanol and 9 milliliters of acetone. The solution is cooled to approximately 0°C, and 5 grams of sodium borohydride are added over one hour [2] [3]. An additional 2.2 milliliters of acetone and 0.8 grams of sodium borohydride are incorporated, with the solution maintained at room temperature for one hour before water addition and ether extraction [2] [3]. This traditional approach typically achieves overall yields of 45-55 percent, producing racemic alprenolol.

Chemoenzymatic Route via Kinetic Resolution

A significant advancement in alprenolol synthesis has been achieved through chemoenzymatic approaches utilizing lipase-catalyzed kinetic resolution [1]. This methodology employs Amano PS-IM lipase for the asymmetric preparation of chiral building blocks at concentrations of 209 millimolar. The process achieves remarkable enantiomeric excesses ranging from 96 to 99.9 percent for various beta-blockers, including alprenolol, which is obtained with 96 percent enantiomeric excess [1].

The chemoenzymatic route involves identifying a central chiral building block prepared through lipase-catalyzed kinetic resolution. The enantiopure (R)-chlorohydrin with greater than 99 percent enantiomeric excess is subsequently utilized for synthesizing (R)-(+)-alprenolol [1]. This approach demonstrates superior stereocontrol compared to traditional methods and offers potential for industrial scalability.

Alternative Synthetic Methodologies

Additional synthetic approaches have been explored, including direct aminolysis routes and reductive amination strategies. These methodologies typically employ o-allylphenoxy glycidyl ether or ketone intermediates as starting materials, with reaction conditions optimized for specific product requirements [4] [5].

Recent developments in flow chemistry have introduced novel synthetic opportunities for beta-blocker production, including alprenolol derivatives. Superheated flow conditions enable rapid synthetic transformations with improved efficiency and reduced reaction times compared to traditional batch processes [6].

Chromatographic Purification Techniques (e.g., Sepharose 4B-Alprenolol Affinity Resins)

Sepharose 4B-Alprenolol Affinity Chromatography

Sepharose 4B-alprenolol affinity chromatography represents the gold standard for purifying beta-adrenergic receptors and related proteins [7] [8] [9]. The methodology, first introduced by Lefkowitz and colleagues, utilizes agarose 4B beads linked to alprenolol via thiol ether linkages [9]. The immobilization is achieved through the reaction of the double bond of alprenolol with S-alkyl-thiosulfate agarose, resulting in a 12-atom spacer configuration [9].

The Sepharose 4B-alprenolol matrix demonstrates exceptional binding capacity, with ligand concentrations ranging from 1 to 3 micromoles per milliliter of settled beads [9]. The particle size distribution spans 45 to 165 micrometers, providing optimal flow characteristics for chromatographic applications [9]. This affinity system achieves purification factors of 1000 to 4000-fold for beta-adrenergic receptors, with recovery yields typically ranging from 65 to 80 percent [7].

High-Performance Liquid Chromatography Purification Systems

Advanced HPLC methodologies have been developed for alprenolol purification, particularly utilizing steric exclusion columns [8]. The system employs Waters I-250 and I-125 tandem-linked columns with a total volume of 36 milliliters [8]. The mobile phase consists of 0.1 percent digitonin in 100 millimolar Tris sulfate at pH 7.2, with flow rates maintained at 1 milliliter per minute [8].

This HPLC approach achieves an additional 25-fold purification beyond initial affinity chromatography steps, with overall recovery yields of 25 to 30 percent [8]. The method significantly reduces purification time from several weeks to approximately two days while maintaining product quality and functionality [8].

Ion Exchange and Reversed-Phase Chromatography

Complementary purification strategies include ion exchange chromatography using DEAE-Sepharose matrices and reversed-phase HPLC employing C18 stationary phases [8] [10]. Ion exchange methods typically provide 5 to 10-fold purification factors with recovery yields of 70 to 85 percent [10]. Reversed-phase HPLC systems achieve 50 to 100-fold purification with excellent recovery rates of 85 to 95 percent, making them suitable for final product purification steps [11] [12].

Quality Control Standards and HPLC Purity Assessment

Analytical Method Development and Validation

Quality control assessment of alprenolol requires comprehensive analytical methodologies that ensure product purity, identity, and potency according to regulatory standards [13] [14] [15]. High-Performance Liquid Chromatography serves as the primary analytical technique for these determinations, with specific method validation parameters established according to International Council for Harmonisation guidelines [11] [12] [16].

Purity Assessment by HPLC

The primary purity assessment employs reversed-phase HPLC with ultraviolet detection at 280 nanometers [13] [14]. Standard analytical conditions utilize C18 columns with dimensions of 250 × 4.6 millimeters, providing adequate resolution for alprenolol and potential impurities [13] [16]. Specification limits require minimum purity levels of 98.0 percent, with detection limits of 10 nanograms per milliliter and quantitation limits of 30 nanograms per milliliter [13] [14].

Enantiomeric Purity Determination

Chiral analysis of alprenolol requires specialized chromatographic conditions employing cellobiohydrolase chiral stationary phases [13] [14]. The enantioselective liquid chromatography-tandem mass spectrometry method achieves complete baseline separation of alprenolol enantiomers within two minutes at flow rates of 0.9 milliliters per minute [13]. Specification requirements mandate minimum enantiomeric excess values of 95.0 percent, with detection limits as low as 0.5 nanograms per milliliter [13] [14].

Related Substances and Impurity Profiling

Comprehensive impurity profiling utilizes gradient HPLC with diode array detection at multiple wavelengths (280 and 254 nanometers) [17] [12] [18]. The methodology employs C18 columns with dimensions of 150 × 4.6 millimeters, optimized for separation of known and unknown degradation products [17] [18]. Specification limits restrict total related substances to maximum levels of 2.0 percent, with individual impurity limits typically set at 0.1 to 0.5 percent [17] [19].

Residual Solvent Analysis

Residual solvent determination employs headspace gas chromatography with flame ionization detection using DB-624 capillary columns [19] [20]. This methodology provides sensitive detection of volatile organic impurities, with specification limits of 0.5 percent for individual solvents and detection limits of 1000 nanograms per milliliter [19] [21].

Water Content and Assay Determinations

Water content assessment utilizes Karl Fischer titration methodology with specification limits of 0.5 percent maximum [19] [21]. Quantitative assay determination employs HPLC-UV methodology with acceptance criteria of 98.0 to 102.0 percent of labeled amount, ensuring accurate potency determination with detection limits of 50 nanograms per milliliter [16] [19].

Regulatory Compliance and Documentation

All analytical methodologies must comply with current Good Manufacturing Practice regulations and pharmacopoeial standards [22] [23] [24]. Method validation includes demonstration of specificity, linearity, accuracy, precision, detection limits, quantitation limits, and robustness according to International Council for Harmonisation Q2(R1) guidelines [11] [19] [16]. Documentation requirements include comprehensive analytical procedures, validation reports, and system suitability criteria to ensure consistent analytical performance [24] [16].

Alprenolol exhibits significant differences in solubility characteristics between aqueous and nonpolar solvent systems, primarily influenced by its ionization state and hydrogen bonding capacity. The compound demonstrates pH-dependent solubility behavior typical of basic pharmaceutical compounds [1] [2].

Aqueous Solubility

In pure water, alprenolol free base shows limited solubility at 0.188 mg/mL [1], which corresponds to approximately 0.75 millimolar concentration. This relatively low aqueous solubility reflects the hydrophobic nature of the aromatic and aliphatic components of the molecule. However, the solubility increases dramatically under acidic conditions where the secondary amine group becomes protonated [2] [3].

The hydrochloride salt form demonstrates substantially enhanced water solubility, reaching 50 mg/mL in acidic aqueous media [2] [3]. In phosphate buffered saline at pH 7.2, the solubility ranges from 10-11 mg/mL [4] [3], indicating the influence of ionic strength and pH on dissolution behavior. The significant solubility enhancement in the salt form results from the ionization of the basic nitrogen atom, which increases the hydrophilic character through ion-dipole interactions with water molecules.

Nonpolar and Organic Solvent Solubility

Alprenolol exhibits excellent solubility in organic solvents, consistent with its lipophilic character. In ethanol, the compound achieves solubility of approximately 33 mg/mL [5], while in dimethyl sulfoxide (DMSO), the hydrochloride salt reaches 100 mg/mL [4]. Dimethyl formamide (DMF) provides solubility of 20 mg/mL for the free base [6].

The enhanced solubility in polar aprotic solvents like DMSO and DMF can be attributed to favorable dipole-dipole interactions and the ability of these solvents to stabilize both the neutral and ionized forms of the molecule. Methanol, being a protic polar solvent, also dissolves alprenolol readily due to hydrogen bonding interactions with the hydroxyl and amino functional groups [7].

| Solvent | Solubility | Source |

|---|---|---|

| Water | 0.188 mg/mL | DrugBank [1] |

| Water (100 mM HCl) | 50 mg/mL | Chemical Book [2] |

| Water (pH 7.2 PBS) | 10-11 mg/mL | Various suppliers [4] [3] |

| Ethanol | 33 mg/mL | Cayman Chemical [5] |

| DMSO | 100 mg/mL (HCl salt) | MedChemExpress [4] |

| DMF | 20 mg/mL | Chemical Book [6] |

| Methanol | Soluble | Literature [7] |

Partition Coefficients (LogP) and Ionization Constants (pKa)

Partition Coefficients

The lipophilicity of alprenolol, quantified through octanol-water partition coefficients, demonstrates moderate hydrophobic character essential for membrane permeation and biological activity. Calculated LogP values range from 2.59 to 2.69 using different computational methods, with ALOGPS and Chemaxon predictions showing good agreement [1] [8].

Experimental determination of LogP yields a value of 2.543 [8], which correlates well with computational predictions and confirms the compound's favorable balance between hydrophilic and lipophilic properties. This LogP range indicates sufficient lipophilicity for passive membrane diffusion while maintaining adequate aqueous solubility for formulation purposes.

The pH-dependent distribution coefficient (LogD) shows significant variation with solution pH, reflecting the ionization behavior of the basic amine group. At physiological pH 7.4, LogD values range from 1.09 to 1.60 [9], indicating reduced lipophilicity compared to the neutral form due to partial ionization of the secondary amine.

Ionization Constants

The ionization behavior of alprenolol is characterized by a single basic ionization center at the secondary amine group. Experimental pKa determination through potentiometric titration yields a value of 9.57 ± 0.04 [10], indicating that the compound exists predominantly in the protonated form under physiological conditions.

Computational prediction methods provide pKa values ranging from 9.16 to 9.67 [1] [10], with Chemaxon prediction giving 9.67, showing excellent agreement with experimental data. This basic pKa value is consistent with other beta-adrenergic blocking agents containing similar aminopropanol structural features.

The ionization constant directly influences the pharmaceutical properties of alprenolol, including solubility, permeability, and protein binding. At physiological pH (7.4), approximately 99% of the compound exists in the protonated, charged form, which explains the enhanced water solubility of pharmaceutical formulations containing the hydrochloride salt.

| Parameter | Value | Method/Source |

|---|---|---|

| LogP (calculated) | 2.59-2.69 | ALOGPS/Chemaxon [1] [8] |

| LogP (experimental) | 2.543 | InvivoChem [8] |

| LogD (pH 7.4) | 1.09-1.60 | MEEKC studies [9] |

| pKa (calculated) | 9.67 | Chemaxon prediction [1] |

| pKa (experimental) | 9.57 ± 0.04 | Potentiometric titration [10] |

| pKa (potentiometric) | 9.16-9.5 | Literature compilation [10] |

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

3.1 (LogP)

2.8

Appearance

Melting Point

107 - 109 °C

UNII

Drug Indication

Pharmacology

MeSH Pharmacological Classification

ATC Code

C07 - Beta blocking agents

C07A - Beta blocking agents

C07AA - Beta blocking agents, non-selective

C07AA01 - Alprenolol

Mechanism of Action

KEGG Target based Classification of Drugs

Rhodopsin family

Adrenaline

ADRB [HSA:153 154 155] [KO:K04141 K04142 K04143]